

Unveiling the Molecular Architecture of 2-Methyl-5-nitroaniline: A Technical Guide

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Compound of Interest		
Compound Name:	2-Methyl-5-nitroaniline hydrate	
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An in-depth analysis of the structural and spectroscopic properties of 2-Methyl-5-nitroaniline, a key intermediate in the chemical industry. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

2-Methyl-5-nitroaniline (C₇H₈N₂O₂), also known as 5-nitro-o-toluidine, is a crystalline solid that serves as a crucial building block in the synthesis of various azo dyes and pigments.[1] Its molecular structure, characterized by an aniline ring substituted with a methyl and a nitro group, dictates its chemical reactivity and physical properties. This technical guide delves into the detailed molecular structure of 2-Methyl-5-nitroaniline, presenting crystallographic and spectroscopic data. While this guide focuses on the anhydrous form, it is important to note that a stable hydrated form has not been prominently reported in the reviewed scientific literature. The data and experimental protocols presented herein pertain to the anhydrous compound.

Molecular Structure and Crystallographic Data

The spatial arrangement of atoms in 2-Methyl-5-nitroaniline has been elucidated through single-crystal X-ray diffraction. The crystal structure reveals a planar aromatic ring with the amino and nitro groups influencing the electronic distribution and intermolecular interactions within the crystal lattice.

Table 1: Crystallographic Data for 2-Methyl-5-nitroaniline



Parameter	Value
CCDC Number	132061[2]
Empirical Formula	C7H8N2O2[2]
Molecular Weight	152.15 g/mol [3]
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	8.354(2)
b (Å)	12.021(3)
c (Å)	7.743(2)
α (°)	90
β (°)	108.99(2)
γ (°)	90
Volume (ų)	734.8(3)
Z	4
Density (calculated) (g/cm³)	1.375

Note: The crystallographic data is based on the anhydrous form of 2-Methyl-5-nitroaniline.

Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the molecular structure and functional groups present in 2-Methyl-5-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy confirm the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 2: ¹H NMR Spectral Data for 2-Methyl-5-nitroaniline



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.52	dd	1H	Ar-H
3.71	br	2H	-NH2
2.22	S	3H	-СНз

Solvent: CDCl₃, Frequency: 400 MHz[4]

Table 3: ¹³C NMR Spectral Data for 2-Methyl-5-nitroaniline

Chemical Shift (δ, ppm)	Assignment
147.46	C-NH ₂
145.46	C-NO ₂
130.82	Ar-CH
129.61	Ar-CH
113.35	Ar-CH
108.86	C-CH₃
17.68	-CH₃

Solvent: CDCl₃, Frequency: 100 MHz[4]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for 2-Methyl-5-nitroaniline



m/z	Relative Intensity (%)	Assignment
152	100	[M]+
106	60	[M - NO ₂] ⁺
77	40	[C ₆ H ₅] ⁺

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. A study on salts of 2-methyl-5-nitroaniline has analyzed the influence of hydrogen bonding on the IR spectra.[5]

Table 5: Key IR Absorption Bands for 2-Methyl-5-nitroaniline

Wavenumber (cm ⁻¹)	Vibration
3485, 3375	N-H stretching (amino group)
1580	N-H bending (amino group)
1520, 1340	Asymmetric and symmetric N-O stretching (nitro group)
2920	C-H stretching (methyl group)
1620, 1480	C=C stretching (aromatic ring)

Experimental Protocols Single-Crystal X-ray Diffraction

Crystals of 2-Methyl-5-nitroaniline suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in a suitable solvent like ethanol. A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector, and the resulting data is processed to solve and refine the crystal structure. The final structure provides precise atomic coordinates, bond lengths, and bond angles.



NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. A sample of 2-Methyl-5-nitroaniline is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and placed in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard.

Mass Spectrometry

Mass spectra can be obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and ionized by a beam of electrons. The resulting ions are separated based on their mass-to-charge ratio and detected.

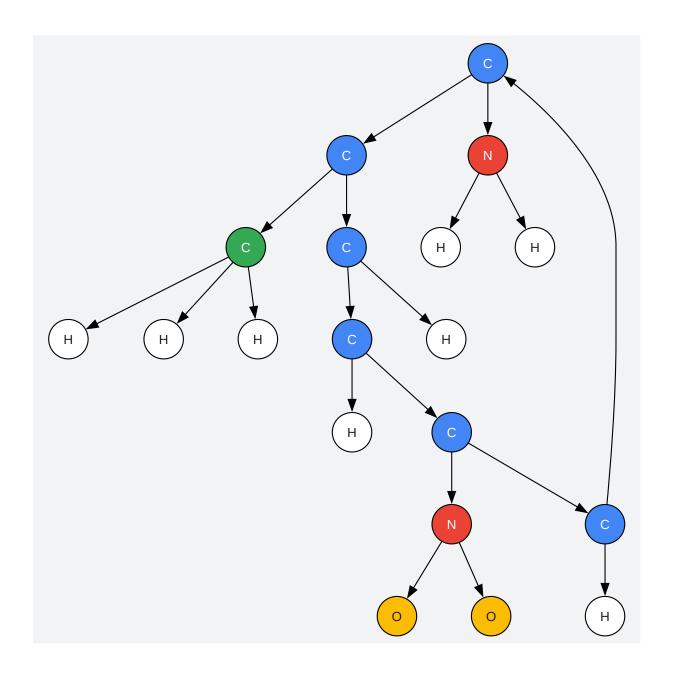
Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film. The sample is then irradiated with infrared light, and the absorption of radiation at different frequencies is measured.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of 2-Methyl-5-nitroaniline.





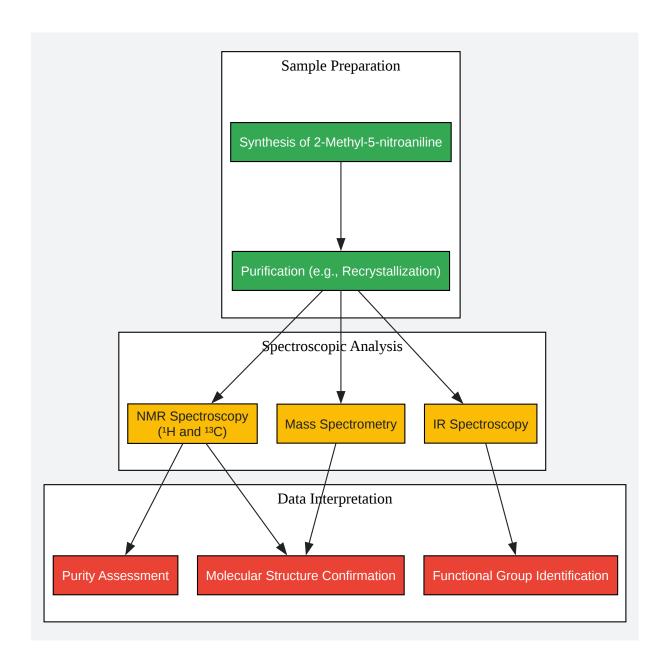
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Figure 1. Molecular structure of 2-Methyl-5-nitroaniline.

Logical Relationship of Spectroscopic Analysis



The following diagram illustrates the workflow for the spectroscopic characterization of 2-Methyl-5-nitroaniline.



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Figure 2. Workflow for spectroscopic analysis.



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